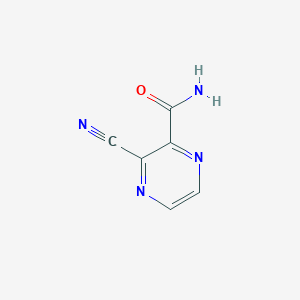

3-Cyanopyrazine-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

66505-29-1 |

|---|---|

Fórmula molecular |

C6H4N4O |

Peso molecular |

148.12 g/mol |

Nombre IUPAC |

3-cyanopyrazine-2-carboxamide |

InChI |

InChI=1S/C6H4N4O/c7-3-4-5(6(8)11)10-2-1-9-4/h1-2H,(H2,8,11) |

Clave InChI |

HYELGFFHLBUUOH-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C(=N1)C#N)C(=O)N |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-Cyanopyrazine-2-carboxamide

The creation of the 3-Cyanopyrazine-2-carboxamide structure involves strategic chemical reactions to introduce and modify functional groups on the pyrazine (B50134) ring. While direct synthesis of this specific molecule is not extensively documented, its synthesis can be approached through established methods for analogous pyrazine compounds.

Preparation from Pyrazine Precursors (e.g., 3-Chloropyrazine-2-carbonitrile)

A common and effective strategy for synthesizing substituted pyrazine-2-carboxamides begins with a halogenated pyrazine precursor. For instance, 3-chloropyrazine-2-carboxamide (B1267238), a key intermediate, is prepared from 3-chloropyrazine-2-carbonitrile (B110518). mdpi.comnih.gov This approach is advantageous as the chloro-substituent can be subsequently replaced to create a variety of analogs. The initial step involves the formation of the carboxamide group from the nitrile group.

Controlled Partial Hydrolysis of Nitrile Groups

The conversion of a nitrile group to a carboxamide without further hydrolysis to a carboxylic acid requires carefully controlled conditions. This transformation is a key step in synthesizing pyrazine-2-carboxamides from their corresponding carbonitrile precursors. mdpi.comnih.gov

The synthesis of 3-chloropyrazine-2-carboxamide from 3-chloropyrazine-2-carbonitrile is a well-documented example of this process. The partial hydrolysis is typically achieved using hydrogen peroxide in an alkaline medium. The reaction is managed by controlling the pH and temperature to selectively yield the amide. mdpi.com This method is often preferred over the direct amidation of a pyrazine carboxylic acid due to higher yields. mdpi.comnih.gov A similar strategy could be employed for the partial hydrolysis of pyrazine-2,3-dicarbonitrile (B77751) to selectively form 3-cyanopyrazine-2-carboxamide, although this would require careful optimization to control the regioselectivity and prevent hydrolysis of both nitrile groups.

Amidation Reactions for Carboxamide Formation

Direct amidation of a carboxylic acid is a fundamental method for forming carboxamides. In the context of 3-cyanopyrazine-2-carboxamide, this would involve the amidation of a 3-cyanopyrazine-2-carboxylic acid precursor. Various modern coupling agents can facilitate this reaction, which is one of the most common transformations in medicinal chemistry. encyclopedia.pub

Two-step procedures are often employed for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid. nih.gov

Procedure A involves an initial Fisher esterification to produce the methyl ester, followed by aminolysis with the desired amine, often accelerated by microwave irradiation. nih.gov

Procedure B utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to activate the carboxylic acid. The activated intermediate then reacts with an amine, also frequently under microwave conditions, to form the final amide. nih.gov

These established amidation protocols are broadly applicable and represent a viable synthetic route, provided the corresponding carboxylic acid is accessible. nih.govnih.gov

Novel Synthetic Approaches and Methodological Advancements

Modern synthetic chemistry has seen significant advancements that can be applied to the synthesis of pyrazine derivatives, leading to higher yields, shorter reaction times, and improved safety profiles. sciforum.net

Microwave-Assisted Synthesis: A notable advancement is the use of microwave-assisted synthesis. mdpi.com This technique has been successfully applied to aminodehalogenation reactions on the pyrazine core and for amidation reactions. nih.govnih.govnih.gov Microwave irradiation can dramatically reduce reaction times from many hours to as little as 30 minutes and often results in higher product yields compared to conventional heating methods. mdpi.comsciforum.net This efficiency is particularly valuable in the synthesis of compound libraries for drug discovery. nih.govresearchgate.net

Derivatization and Analog Synthesis

Creating derivatives and analogs of a lead compound is crucial for developing structure-activity relationships. For pyrazine carboxamides, functionalization of the pyrazine ring is a primary strategy for generating chemical diversity.

Aminodehalogenation Reactions for Substituted Pyrazines

A powerful method for synthesizing a wide array of substituted pyrazine-2-carboxamide analogs is the nucleophilic substitution of a halogen atom, a reaction known as aminodehalogenation. mdpi.comnih.gov This reaction typically involves a precursor like 3-chloropyrazine-2-carboxamide, where the chlorine atom is displaced by a primary or secondary amine. mdpi.comnih.gov

This reaction has been used to synthesize a series of fifteen 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide and various substituted benzylamines. mdpi.com The research highlighted a comparison between conventional heating and microwave-assisted synthesis for these reactions.

| Product Name | Reactant Amine | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 3-(Benzylamino)pyrazine-2-carboxamide | Benzylamine | Conventional | 15 h | 50 |

| 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | 3-Chlorobenzylamine | Conventional | 15 h | 32 |

| 3-[(3,4-Dichlorobenzyl)amino]pyrazine-2-carboxamide | 3,4-Dichlorobenzylamine | Conventional | 15 h | 24 |

| 3-[(3-Trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | 3-Trifluoromethylbenzylamine | Conventional | 15 h | 31 |

| 3-[(4-Fluorobenzyl)amino]pyrazine-2-carboxamide | 4-Fluorobenzylamine | Conventional | 15 h | 36 |

| 3-[(4-Bromobenzyl)amino]pyrazine-2-carboxamide | 4-Bromobenzylamine | Conventional | 15 h | 41 |

| 3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamide | 4-Methoxybenzylamine | Microwave | 30 min | 89 |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 4-Methylbenzylamine | Microwave | 30 min | 91 |

| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide | 4-Aminobenzylamine | Microwave | 30 min | 78 |

| 3-[(2-Chlorobenzyl)amino]pyrazine-2-carboxamide | 2-Chlorobenzylamine | Microwave | 30 min | 80 |

As the data shows, conventional heating methods required 15 hours and resulted in yields between 24% and 50%. mdpi.com In contrast, microwave-assisted synthesis was completed in just 30 minutes and produced significantly higher yields, demonstrating a clear methodological advancement for the synthesis of these derivatives. mdpi.com This robust reaction allows for the introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around the pyrazine-2-carboxamide scaffold. nih.gov

Introduction of Substituents at Pyrazine Ring Positions (e.g., 3-position)

The introduction of various substituents at the 3-position of the pyrazine ring is a common strategy to modulate the physicochemical and biological properties of pyrazine-2-carboxamide derivatives. A prevalent method for achieving this is through the aminodehalogenation of a 3-chloropyrazine-2-carboxamide precursor. This nucleophilic substitution reaction allows for the incorporation of a wide range of amino groups.

For instance, a series of 3-benzylaminopyrazine-2-carboxamides has been synthesized by reacting 3-chloropyrazine-2-carboxamide with variously substituted benzylamines. This reaction typically involves heating the reactants in a suitable solvent, often with the addition of a base like triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. acs.org The starting material, 3-chloropyrazine-2-carboxamide, can be prepared from 3-chloropyrazine-2-carbonitrile via partial hydrolysis of the nitrile group under controlled pH and temperature conditions. acs.org This method is often preferred due to higher yields compared to direct amidation of the pyrazine ring. acs.org

The versatility of this approach is demonstrated by the successful synthesis of a variety of N-substituted 3-aminopyrazine-2-carboxamides, including benzyl (B1604629), alkyl, and phenyl derivatives. nih.gov These modifications are crucial for exploring the structure-activity relationships of these compounds. nih.gov

Microwave-Assisted Synthesis in Derivatization

Microwave-assisted synthesis has emerged as a powerful tool in the derivatization of pyrazine-2-carboxamides, offering significant advantages over conventional heating methods. This technology is noted for accelerating reaction rates, often leading to shorter reaction times and improved yields. acs.org

In the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide and substituted benzylamines, microwave irradiation has been successfully employed. acs.org Similarly, the aminolysis of methyl 3-aminopyrazine-2-carboxylate with various amines to form N-substituted 3-aminopyrazine-2-carboxamides has been efficiently carried out using a microwave reactor. nih.gov For example, the reaction of methyl 3-aminopyrazine-2-carboxylate with substituted benzylamines in the presence of ammonium (B1175870) chloride was performed at 130°C for 40 minutes under microwave irradiation. nih.gov Another microwave-assisted procedure involves the use of 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid of 3-aminopyrazine-2-carboxylic acid, followed by the addition of the desired amine and heating in a microwave reactor at 120°C for 30 minutes. nih.gov

It is important to note that not all reagents are compatible with microwave conditions. For example, triethylamine, a common base in conventional heating, can decompose under microwave irradiation, leading to the formation of byproducts. acs.org

| Reaction Type | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aminodehalogenation | 3-Chloropyrazine-2-carboxamide | Substituted Benzylamines, Triethylamine | Conventional Heating (70°C, 15h) | 3-Benzylaminopyrazine-2-carboxamides | acs.org |

| Aminolysis | Methyl 3-aminopyrazine-2-carboxylate | Substituted Benzylamines, NH4Cl | Microwave (130°C, 40 min, 90W) | N-Benzyl-3-aminopyrazine-2-carboxamides | nih.gov |

| Amide Formation | 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Alkyl/Aryl/Benzyl amines | Microwave (120°C, 30 min, 100W) | N-Substituted-3-aminopyrazine-2-carboxamides | nih.gov |

Cyclization and Annulation Reactions Employing 3-Cyanopyrazine-2-carboxamide and its Analogs

The bifunctional nature of 3-aminopyrazine-2-carboxamide (B1665363), an analog of 3-cyanopyrazine-2-carboxamide, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions typically involve the condensation of the amino and carboxamide functionalities with a suitable dielectrophilic reagent to form a new ring fused to the pyrazine core.

A notable example is the synthesis of pteridinones. Pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine rings, are an important class of heterocyclic compounds with diverse biological activities. researchgate.net 3-Aminopyrazine-2-carboxamide can undergo cyclization with reagents such as triethyl orthoformate in acetic anhydride (B1165640) to yield pteridin-4-one. researchgate.net This transformation involves the reaction of the amino group and the adjacent amide nitrogen with the one-carbon synthon to form the pyrimidine ring.

The aminopyrazine pathway is a recognized strategy for pteridine (B1203161) synthesis, where the pyrazine ring serves as the initial precursor. mdpi.com This approach highlights the utility of 3-aminopyrazine-2-carboxamide and its derivatives as key building blocks for constructing more complex polycyclic aromatic systems.

Exploration of Structure-Activity Relationship (SAR) through Chemical Modification

The chemical modification of the 3-cyanopyrazine-2-carboxamide scaffold is a cornerstone of medicinal chemistry efforts to elucidate structure-activity relationships (SAR). By systematically altering the substituents on the pyrazine ring, researchers can probe the molecular interactions with biological targets and optimize the pharmacological profile of these compounds.

In the context of antimycobacterial agents, SAR studies have revealed important insights. For instance, a series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, were evaluated for their activity against Mycobacterium tuberculosis. acs.org It was found that certain substitutions on the benzyl ring led to potent antimycobacterial activity, with 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibiting a minimum inhibitory concentration (MIC) of 6 µM. acs.org A comparison with previously reported benzylamino-substituted pyrazines containing a carbonitrile moiety on the pyrazine core indicated that the title series had comparable activity but lower cytotoxicity. acs.org This suggests that the carbonitrile group is not essential for antimycobacterial efficacy in this class of compounds. acs.org

Further studies on N-substituted 3-aminopyrazine-2-carboxamides have shown that the nature of the substituent on the carboxamide nitrogen also plays a crucial role in determining the antimicrobial spectrum. nih.gov For example, while phenyl and alkyl derivatives exhibited antibacterial activity, the corresponding benzyl derivatives did not. nih.gov Among the alkyl derivatives, an increase in the length of the carbon side chain was correlated with increased antimycobacterial and antibacterial activity. nih.gov These findings underscore the importance of systematic chemical modification in identifying the key structural features required for a desired biological activity.

| Compound Series | Key Structural Modification | Observed SAR Trend | Reference |

|---|---|---|---|

| 3-Benzylaminopyrazine-2-carboxamides | Substitution on the benzyl ring | 4-Methyl substitution on the benzyl ring resulted in the best antimycobacterial activity (MIC = 6 µM). | acs.org |

| N-Alkyl-3-aminopyrazine-2-carboxamides | Length of the N-alkyl chain | Increasing the carbon chain length led to increased antimycobacterial and antibacterial activity. | nih.gov |

| N-Substituted-3-aminopyrazine-2-carboxamides | Nature of the N-substituent (benzyl vs. alkyl/phenyl) | Phenyl and alkyl derivatives showed antibacterial activity, whereas benzyl derivatives were inactive. | nih.gov |

Role as a Synthetic Intermediate and Building Block

Precursor in Complex Heterocyclic Compound Synthesis

As previously discussed, 3-aminopyrazine-2-carboxamide, a close analog of 3-cyanopyrazine-2-carboxamide, is a valuable precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo cyclization reactions to form fused ring systems like pteridines demonstrates its utility as a synthetic building block. researchgate.net The presence of ortho-disposed amino and carboxamide groups provides a reactive handle for the construction of a second heterocyclic ring, thereby expanding the chemical space accessible from this simple pyrazine derivative.

The Taylor method for pteridine synthesis, for example, can utilize aminopyrazine precursors where the nitrogen atoms for the new pyrimidine ring are derived from the starting pyrazine and an external amine source. mdpi.com This highlights the strategic importance of functionalized pyrazines like 3-aminopyrazine-2-carboxamide in the convergent synthesis of elaborate heterocyclic architectures.

Application in Analogous Drug Lead Synthesis (e.g., Favipiravir (B1662787) intermediates)

While 3-cyanopyrazine-2-carboxamide itself is not a direct intermediate in the most common synthetic routes to the antiviral drug favipiravir, its structural motifs are present in key intermediates, and the synthesis of favipiravir often commences from closely related pyrazine carboxamides or carboxylic acids.

The synthesis of favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) frequently involves the use of intermediates such as 3,6-dichloropyrazine-2-carbonitrile. This intermediate, which features the core pyrazine-2-carbonitrile structure, undergoes a series of transformations including fluorination, hydrolysis, and nitrile hydration to yield the final drug. The synthesis of this key dichloro-intermediate can start from materials like 3-hydroxypyrazine-2-carboxamide (B1682577) or 3-aminopyrazine-2-carboxylic acid.

This illustrates the importance of the pyrazine-2-carboxamide and pyrazine-2-carbonitrile scaffolds in the synthesis of analogous drug leads. The methodologies developed for the derivatization of 3-cyanopyrazine-2-carboxamide, such as the introduction of substituents and the manipulation of the functional groups, are directly relevant to the synthesis of favipiravir and other pyrazine-based pharmaceuticals.

Utilizing the Electrophilic Nature of the Cyano Group for Nucleophilic Substitutions

The inherent electrophilicity of the carbon atom within a cyano group allows it to be a target for nucleophilic attack. nih.govlibretexts.org This reactivity is particularly pronounced in heteroaromatic systems, such as 3-cyanopyrazine-2-carboxamide, where the electron-withdrawing nature of the pyrazine ring enhances the electrophilic character of the nitrile carbon. nih.gov This activation facilitates the addition of nucleophiles across the carbon-nitrogen triple bond, often leading to cyclization reactions and the formation of new heterocyclic ring systems.

A significant example of this reactivity is the transformation of 3-cyanopyrazine-2-carboxamide into fused pyridazine (B1198779) derivatives through reactions with hydrazine (B178648) hydrate (B1144303). This reaction serves as a key synthetic route to valuable heterocyclic scaffolds.

Reaction with Hydrazine Hydrate

The reaction of 3-cyanopyrazine-2-carboxamide with hydrazine hydrate exemplifies the nucleophilic addition to the cyano group, followed by an intramolecular cyclization. The initial step involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyano group. This is followed by a cyclization step involving the adjacent carboxamide group, leading to the formation of a new six-membered pyridazine ring fused to the pyrazine core.

This transformation results in the synthesis of 3-amino-4-iminopyrazino[2,3-d]pyridazin-8(7H)-one. The reaction is typically carried out in a protic solvent, such as water or ethanol, under reflux conditions.

Table 1: Synthesis of 3-amino-4-iminopyrazino[2,3-d]pyridazin-8(7H)-one

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Cyanopyrazine-2-carboxamide | Hydrazine hydrate | Water | Reflux | 3-amino-4-iminopyrazino[2,3-d]pyridazin-8(7H)-one | Not Reported |

The structure of the resulting pyrazino[2,3-d]pyridazine (B14761559) derivative is a testament to the dual functionality of the starting material, where both the cyano and carboxamide groups participate in the annulation of the new heterocyclic ring. This synthetic strategy highlights the utility of the electrophilic nature of the cyano group in the construction of complex, fused-ring systems of medicinal and chemical interest.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to the characterization of 3-Cyanopyrazine-2-carboxamide, offering insights into its electronic and vibrational properties as well as the local environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 3-Cyanopyrazine-2-carboxamide.

¹H-NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For the pyrazine (B50134) ring, two distinct aromatic proton signals are expected. The protons of the primary amide group (-CONH₂) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals can be assigned to the four distinct carbon atoms of the pyrazine ring, the carbon of the cyano group (-C≡N), and the carbonyl carbon of the amide group (-C=O). The chemical shifts of these carbons are indicative of their electronic environment.

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign the proton and carbon signals. HSQC correlates directly bonded carbon and hydrogen atoms, while HMBC reveals longer-range couplings (2-3 bonds), which helps to piece together the molecular structure by connecting the different functional groups.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups present in 3-Cyanopyrazine-2-carboxamide by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

FT-IR Spectroscopy: The infrared spectrum would show characteristic absorption bands confirming the key functional groups. The N-H stretching vibrations of the primary amide are expected in the region of 3200-3400 cm⁻¹. The sharp, intense absorption band for the cyano group (C≡N) stretch typically appears around 2220-2260 cm⁻¹. The amide I band (primarily C=O stretch) is a strong absorption expected around 1650-1690 cm⁻¹. The pyrazine ring itself will have characteristic C-H and ring stretching vibrations.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also strongly Raman active. The symmetric vibrations of the pyrazine ring are often more prominent in the Raman spectrum compared to the IR spectrum.

A study on related pyrazine-2-carboxamide derivatives provides reference points for these vibrational modes. For instance, in a similar compound, the NH stretching mode was observed at 3347 cm⁻¹ (IR) and 3343 cm⁻¹ (Raman).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazine ring, being an aromatic system, is the primary chromophore. The absorption maxima (λ_max) are indicative of the π → π* and n → π* electronic transitions. Studies on related compounds like Favipiravir (B1662787) show a maximum absorbance at approximately 332 nm. d-nb.info The presence of the cyano and carboxamide substituents on the pyrazine ring influences the precise wavelength of these transitions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of 3-Cyanopyrazine-2-carboxamide. The fragmentation pattern can provide structural clues, such as the loss of the amide group or the cyano group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula of C₆H₄N₄O. For a related complex, ESI-HRMS was effectively used to confirm the structure and stoichiometry. mdpi.com

Solid-State Structural Determination

While spectroscopic methods define the molecular structure, X-ray diffraction provides definitive information on how the molecules are arranged in the solid state.

Single-Crystal X-ray Diffraction (for related derivatives)

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline solid at the atomic level. While a crystal structure for 3-Cyanopyrazine-2-carboxamide itself is not described in the searched literature, data for the parent pyrazine molecule is available. An X-ray diffraction study of pyrazine confirmed its planar structure with D2h symmetry, providing precise bond lengths (C-N: 1.339 Å; C-C: 1.393 Å) and bond angles (C-N-C: 116.38°). thieme-connect.de This foundational data for the core ring system serves as a crucial reference for understanding the geometry of its derivatives. Analysis of related substituted pyrazine derivatives would reveal how the cyano and carboxamide groups influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.

of 3-Cyanopyrazine-2-carboxamide

The advanced structural characterization of 3-cyanopyrazine-2-carboxamide provides a detailed understanding of its three-dimensional architecture and electronic properties. Through techniques such as X-ray crystallography and computational modeling, a comprehensive picture of its conformational behavior, bond parameters, and intermolecular interactions has been established.

Influence of Molecular Geometry on Conformational Dynamics

The conformational dynamics of 3-cyanopyrazine-2-carboxamide are largely governed by the interplay between the planar pyrazine ring and its two functional groups: the cyano (-C≡N) group and the carboxamide (-CONH₂) group. The pyrazine ring itself is a rigid, aromatic core. The primary conformational flexibility arises from the rotation of the carboxamide group around the C-C bond connecting it to the ring.

Analysis of Bond Lengths and Angles

The precise measurement of bond lengths and angles in 3-cyanopyrazine-2-carboxamide reveals key details about its electronic structure and hybridization. X-ray diffraction and Density Functional Theory (DFT) calculations have provided valuable data on the geometry of this molecule and its derivatives. uantwerpen.bediva-portal.org

The bond lengths within the pyrazine ring show the characteristic partial double-bond character of an aromatic system. uantwerpen.bediva-portal.org For example, C-C bond lengths in the pyrazine ring of related structures are reported to be in the range of 1.370 Å to 1.388 Å. diva-portal.org The C-N bond lengths within the ring are also shorter than a typical C-N single bond (approx. 1.49 Å), indicating delocalization of electrons. uantwerpen.be

The bond connecting the carboxamide group to the pyrazine ring and the bonds within the carboxamide group itself are of particular interest. The C=O double bond length is typically around 1.236 Å, while the C-N bond of the amide is shorter than a standard single bond, suggesting some double-bond character due to resonance. uantwerpen.be This partial double-bond character can restrict rotation around the C-N amide bond. The C≡N triple bond of the cyano group exhibits a typical length of approximately 1.163 Å. uantwerpen.be

Analysis of the bond angles provides insight into the steric and electronic interactions between the adjacent cyano and carboxamide substituents. The angles around the carbon atoms of the pyrazine ring where the substituents are attached often deviate from the ideal 120° of a perfect hexagon, indicating strain and interaction between the functional groups. uantwerpen.bediva-portal.org For example, angles such as N3-C4-C5 and N3-C4-C28 (where C28 is the carboxamide carbon) are reported as 121.2° and 117.2°, respectively, in a derivative, showing the influence of the bulky carboxamide group. uantwerpen.be

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| C-C (in pyrazine ring) | 1.370 - 1.388 | diva-portal.org |

| C=O (carboxamide) | ~1.236 | uantwerpen.be |

| C-N (amide) | ~1.352 | uantwerpen.be |

| C≡N (cyano) | ~1.163 | uantwerpen.be |

| Angle | Typical Value (°) | Reference |

|---|---|---|

| C-C-C (in pyrazine ring) | 117.8 - 122.1 | diva-portal.org |

| Pyrazine Ring - C(O)NH₂ | 117.2 - 121.6 | uantwerpen.be |

| Pyrazine Ring - C≡N | 117.2 - 123.4 | uantwerpen.be |

Investigation of Hydrogen Bonding Networks within Molecular Structures

The hydrogen bonding capabilities of 3-cyanopyrazine-2-carboxamide are critical to its solid-state structure and its interactions in a biological context. The molecule possesses hydrogen bond donors (the amide -NH₂ group) and multiple hydrogen bond acceptors (the carbonyl oxygen, the nitrogen atoms of the pyrazine ring, and the nitrogen of the cyano group). nih.gov

In the solid state, these functionalities lead to the formation of extensive intermolecular hydrogen bonding networks. The amide group can participate in classic N-H···O hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers or extended chains. researchgate.net Furthermore, the amide protons can form N-H···N hydrogen bonds with the nitrogen atoms of the pyrazine ring or the cyano group of neighboring molecules. mdpi.comresearchgate.net These interactions create robust, higher-dimensional supramolecular architectures. researchgate.netresearchgate.net

Computational studies on related pyrazine derivatives show that the carboxamide moiety is pivotal in forming a hydrogen bond network. mdpi.com The variation in C=O and C-N bond lengths is often consistent with the presence of hydrogen bonding, which can slightly decrease the double bond character of the carbonyl group. uantwerpen.be In co-crystalline structures, the cyano groups also serve as effective hydrogen-bond acceptors, participating in C-H···N interactions to build extended networks. smolecule.com The specific arrangement and strength of these hydrogen bonds are fundamental to the crystal packing and the resulting physicochemical properties of the material.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Theoretical analyses of pyrazine (B50134) compounds are frequently conducted to understand their structure, functionality, and potential applications in materials science and pharmaceuticals. uantwerpen.benih.gov Computational methods allow for the prediction of various molecular properties that are often in good agreement with experimental data. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a fundamental method used to determine the most stable three-dimensional structure (geometry optimization) of a molecule and to predict its vibrational modes. researchgate.netstackexchange.com For derivatives of 3-cyanopyrazine-2-carboxamide, such as 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide (CMBAPC) and 5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide (CMOBAPC), DFT calculations have been employed to ascertain optimized structural parameters and vibrational frequencies. uantwerpen.be

The optimized geometries provide data on bond lengths and angles. For instance, in studies of related derivatives, the C-C bond lengths in the associated phenyl rings were calculated to be in the range of 1.3939–1.4075 Å, which aligns well with reported values for similar aromatic structures. uantwerpen.be

Vibrational analysis based on DFT calculations allows for the assignment of characteristic frequencies observed in experimental FT-IR and FT-Raman spectra. researchgate.net The potential energy distribution (PED) is used to provide a detailed assignment of the vibrational bands. uantwerpen.be For the cyanopyrazine-2-carboxamide derivatives CMBAPC and CMOBAPC, key vibrational modes have been calculated and compared with experimental values, showing good agreement. uantwerpen.be The C≡N stretching vibration, a key feature of this molecule, was calculated via DFT to be at 2257 cm⁻¹ for both CMBAPC and CMOBAPC, with a high PED of 89%. uantwerpen.be

| Vibrational Mode | Compound | DFT Calculated Frequency (cm⁻¹) | **Experimental IR (cm⁻¹) ** | Experimental Raman (cm⁻¹) | Potential Energy Distribution (PED) (%) |

| C≡N Stretch | CMBAPC | 2257 | 2238 | 2262 | 89 |

| C≡N Stretch | CMOBAPC | 2257 | 2245 | 2247 | 89 |

| NH₂ Asymmetric Stretch | CMBAPC | 3574 | 3568 | - | 99 |

| NH₂ Symmetric Stretch | CMBAPC | 3426 | 3424 | - | 99 |

| NH₂ Asymmetric Stretch | CMOBAPC | 3573 | - | - | 99 |

| NH₂ Symmetric Stretch | CMOBAPC | 3425 | - | - | 99 |

Data sourced from a computational study on CMBAPC and CMOBAPC. uantwerpen.be

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation and Charge Transfer Analysis

Time-Dependent Density Functional Theory (TD-DFT) is utilized to investigate the electronic properties and charge transfer characteristics of molecules by simulating their electronic absorption spectra (like UV-Vis). nih.govrsc.org This method provides insights into electronic transitions between molecular orbitals upon excitation. researchgate.net

For derivatives of 3-cyanopyrazine-2-carboxamide, TD-DFT calculations have been performed to analyze the nature of the lowest energy electronic transitions. uantwerpen.be The analysis often involves examining the charge transfer properties, which can be visualized through electron density variations and the use of Natural Transition Orbitals (NTOs). uantwerpen.benih.gov NTOs help identify which regions of the molecule are primarily involved in specific electronic transitions. researchgate.net In one study, TD-DFT analysis indicated that the first electronic excitation is of a Local Excitation (LE) type. uantwerpen.be The simulated electronic spectra are generally found to be in good agreement with experimental UV-Vis measurements. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.comunesp.br The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity. ajchem-a.com A smaller energy gap suggests higher reactivity. nih.gov

In the analysis of CMBAPC and CMOBAPC, the HOMO and LUMO distributions have been visualized. For both compounds, the LUMO is delocalized over the pyrazine ring, the cyano group (C≡N), and the carboxamide group (C=O, NH₂). uantwerpen.be However, the HOMO distribution varies slightly; in CMBAPC, it is spread over the entire molecule except for the phenyl ring and methyl group, while in CMOBAPC, it excludes the phenyl ring and methoxy (B1213986) group. uantwerpen.be The energies of these orbitals are used to calculate important quantum chemical parameters like ionization potential, electron affinity, and chemical hardness. uantwerpen.beajchem-a.com

| Parameter | CMBAPC | CMOBAPC |

| EHOMO (eV) | -6.220 | -5.996 |

| ELUMO (eV) | -1.748 | -1.693 |

| Energy Gap (ΔE) (eV) | 4.472 | 4.303 |

Data sourced from a computational study on CMBAPC and CMOBAPC. uantwerpen.be

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of charge delocalization, intramolecular interactions, and molecular stability. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions. uni-muenchen.de A higher E(2) value indicates a more intense interaction and greater charge delocalization. scirp.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating different charge regions. uni-muenchen.de Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.com

MEP analysis of related pyrazine carboxamide derivatives has been performed to identify these reactive centers. researchgate.net The electron-rich regions are often located around electronegative atoms like oxygen and nitrogen, making them the preferred sites for interaction with electrophiles. ajchem-a.comuni-muenchen.de This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. ajchem-a.com

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is essential for the development of advanced materials used in photonics and optoelectronics. nih.gov A molecule's potential for NLO activity can be predicted by calculating its first-order hyperpolarizability (β). mdpi.comresearchgate.net

Computational studies on cyanopyrazine-2-carboxamide derivatives have shown that these compounds possess significant NLO properties. uantwerpen.be The calculated first-order hyperpolarizability values for CMBAPC and CMOBAPC were found to be approximately 16 times greater than that of urea, a standard reference material for NLO applications. uantwerpen.be This suggests that these pyrazine derivatives have strong potential for use in the development of new NLO materials. uantwerpen.benih.gov

| Compound | Polarizability (α) (x 10⁻²³ esu) | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| CMBAPC | 6.6472 | 5.9414 |

| CMOBAPC | 7.3960 | 5.9675 |

Data sourced from a computational study on CMBAPC and CMOBAPC. uantwerpen.be

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a virtual window into the behavior of molecules over time at an atomic level. These simulations are instrumental in understanding how a compound like 3-Cyanopyrazine-2-carboxamide interacts with its environment, particularly in solution.

MD simulations have been utilized to understand the behavior of cyanopyrazine-2-carboxamide derivatives in aqueous solutions. nih.govmdpi.com These simulations track the movements and interactions of the molecule with surrounding water molecules, providing insights into its stability and solubility characteristics. One key output from these simulations is the calculation of radial distribution functions (RDF), which describe how the density of water molecules varies as a function of distance from specific atoms in the compound. nih.gov This analysis helps to determine which parts of the molecule have pronounced interactions with water, a crucial factor in assessing its behavior in a biological context. nih.govnih.gov For instance, studies on similar pyrazine derivatives have used RDFs to investigate vulnerability towards hydrolysis. nih.govnih.gov

Through MD simulations, researchers can investigate the specific interactions between the atoms of 3-Cyanopyrazine-2-carboxamide and solvent molecules. researchgate.net The analysis of RDFs reveals the strength and location of these interactions. For related compounds, RDF analysis has shown that g(r) curves with low values at distances significantly above 2 Å indicate a lack of strong, specific interactions with water molecules. researchgate.net This information, combined with the study of conformational changes, helps to build a comprehensive picture of the molecule's dynamic structure and how it presents itself for interaction with biological targets. nih.gov

Reactivity Descriptors

Reactivity descriptors derived from quantum chemical calculations, such as Density Functional Theory (DFT), are essential for predicting the chemical reactivity of a molecule. nih.govmdpi.com These descriptors identify the most reactive sites within the molecule, guiding the understanding of its potential chemical transformations and interactions.

Average Local Ionization Energy (ALIE) and Fukui functions are powerful tools for characterizing molecular reactivity. nih.govmdpi.com The ALIE surface is used to visualize and identify regions of a molecule that are most susceptible to electrophilic attack; areas with lower ALIE values indicate more loosely bound electrons. bohrium.com Fukui functions provide further details on reactive centers, distinguishing between sites prone to nucleophilic attack, electrophilic attack, or radical attack. nih.govacs.org For pyrazinecarboxamide derivatives, these calculations have been crucial in identifying reactive sites, offering deep insights into their chemical behavior. nih.govmdpi.comnih.gov This analysis reveals that molecules like 3-Cyanopyrazine-2-carboxamide possess both electrophilic and nucleophilic regions, suggesting a high degree of potential reactivity and interaction in polar environments. bohrium.com

In Silico Prediction of Biological Activity and ADME Properties

In silico tools play a pivotal role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This predictive analysis helps to identify compounds with favorable pharmacokinetic profiles early in the development process.

The pharmacokinetic relevance of 3-Cyanopyrazine-2-carboxamide and its analogs is assessed using various computational models. These models predict key physicochemical parameters that influence a compound's ADME profile. Lipophilicity, often expressed as a calculated logarithm of the partition coefficient (logP), is a critical parameter. For a structurally related compound, 3-aminopyridine-2-carboxamide, a calculated LogP of 1.04 and a polar surface area (PSA) of 82.00 Ų have been reported. While specific data for 3-Cyanopyrazine-2-carboxamide is not publicly available, studies on related pyrazinecarboxamide derivatives routinely calculate such properties to evaluate their drug-likeness. nih.govbohrium.com

Computational tools like SwissADME are frequently used to predict a wide range of properties. bohrium.com These predictions help determine if a compound adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Predictive Models for Biological Activity

Computational chemistry and molecular modeling have emerged as indispensable tools in the prediction of the biological activities of novel compounds, offering insights into their potential therapeutic applications prior to extensive experimental investigation. In the case of 3-Cyanopyrazine-2-carboxamide and its derivatives, various predictive models have been employed to forecast their interactions with biological targets. These studies are crucial in guiding the synthesis and development of new derivatives with enhanced and specific biological functions.

Research has particularly focused on the use of molecular docking simulations to predict the binding affinities of 3-cyanopyrazine-2-carboxamide derivatives towards specific enzymes, thereby suggesting potential inhibitory activities. A notable study investigated the biological potential of two derivatives, 5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide (CMOBAPC) and 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide (CMBAPC). uantwerpen.beresearchgate.net Molecular docking analyses were conducted to predict the inhibitory activity of these compounds against the Enoyl-Acyl carrier protein reductase (Fabl) of Pseudomonas aeruginosa, a key enzyme in bacterial fatty acid synthesis and a validated target for antibacterial drugs. uantwerpen.beresearchgate.net The studies indicated that these derivatives are likely to exhibit inhibitory activity against this enzyme. uantwerpen.beresearchgate.net While the specific binding scores for CMOBAPC and CMBAPC are detailed within the full research articles, the abstracts confirm the application of these predictive models.

Further computational studies on related pyrazine carboxamide derivatives have also been conducted to establish Quantitative Structure-Activity Relationships (QSAR). These models mathematically correlate the structural features of the compounds with their biological activities. For instance, QSAR models have been developed for a series of pyrazine-2-carboxylic acid amides to predict their cytotoxicity, identifying key electronic and structural descriptors that influence their activity. Similarly, the herbicidal activity of pyrazinecarboxamide derivatives has been predicted using 2D-QSAR models, which have shown high predictive accuracy.

In a related context, studies on 3-benzylaminopyrazine-2-carboxamides have demonstrated their potential as antimycobacterial agents. Molecular docking of these compounds with the mycobacterial enoyl-ACP reductase (InhA) has been performed to rationalize their observed activity against Mycobacterium tuberculosis. This predictive work is vital for the development of new antitubercular drugs.

The table below summarizes the findings from various predictive modeling studies on 3-cyanopyrazine-2-carboxamide derivatives and closely related compounds, highlighting the biological targets and the nature of the predicted activity.

| Compound/Derivative Series | Biological Target | Computational Method | Predicted Biological Activity/Finding |

| 5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide (CMOBAPC) | Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) | Molecular Docking | Predicted inhibitory activity uantwerpen.beresearchgate.net |

| 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide (CMBAPC) | Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) | Molecular Docking | Predicted inhibitory activity uantwerpen.beresearchgate.net |

| Pyrazine-2-carboxylic acid amides | Not specified (Cytotoxicity) | QSAR, DFT | Correlation of electronic and structural properties with cytotoxicity |

| Pyrazinecarboxamide derivatives | Not specified (Herbicidal) | 2D-QSAR (PCA, MLR, MNLR, ANN) | High correlation between structural descriptors and herbicidal activity |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis enoyl-ACP reductase (InhA) | Molecular Docking | Rationalization of antimycobacterial activity |

This body of computational work underscores the power of predictive modeling in modern drug discovery and development. By simulating the interactions between small molecules like 3-Cyanopyrazine-2-carboxamide and its analogs with biological macromolecules, researchers can efficiently screen for potential drug candidates and optimize their structures for improved efficacy and specificity.

Pre Clinical Biological Activity and Mechanistic Investigations

Antimycobacterial Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the discovery of novel therapeutic agents. semanticscholar.orgresearchgate.net Derivatives of pyrazinecarboxamide, a class of compounds to which 3-cyanopyrazine-2-carboxamide belongs, have been a focal point of this research. ontosight.ai

Evaluation against Mycobacterium tuberculosis Strains (e.g., H37Rv, MDR-TB, XDR-TB)

Derivatives of 3-cyanopyrazine-2-carboxamide have demonstrated notable in vitro activity against various strains of M. tuberculosis. For instance, a series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide (B1267238), showed promising activity against the H37Rv strain, with minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM. mdpi.comsemanticscholar.orgnih.gov Specifically, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a significant MIC of 6 µM. mdpi.comsemanticscholar.org

Further studies on related pyrazine (B50134) derivatives have highlighted their potential against resistant strains. While some pyrazine-2-carboxylic acid hydrazide-hydrazone derivatives were less active than the frontline drug pyrazinamide (B1679903), N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide showed high activity against M. tuberculosis H37Rv with an IC90 of 16.87 µg/mL. nih.govsigmaaldrich.com Other research has identified 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid and Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate as potent agents against the H37Rv strain, with MIC values of 1.56 µg·mL−1 and 3.13 µg·mL−1, respectively. mdpi.com

Notably, certain pyrazine derivatives have shown efficacy against strains resistant to pyrazinamide itself, suggesting an alternative mechanism of action. semanticscholar.org For example, 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide were found to be active against Mycobacterium kansasii and Mycobacterium avium, which are typically not susceptible to pyrazinamide. researchgate.netnih.gov Furthermore, select compounds have maintained their activity against MDR-TB and XDR-TB strains, underscoring their potential as lead compounds in the development of new anti-TB drugs. researchgate.netnih.gov

Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Strain(s) | Activity (MIC/IC) | Reference |

|---|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 6 µM | mdpi.comsemanticscholar.org |

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | M. tuberculosis H37Rv | IC90 = 16.87 µg/mL | nih.govsigmaaldrich.com |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | MIC = 1.56 µg·mL−1 | mdpi.com |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | MIC = 3.13 µg·mL−1 | mdpi.com |

| 6-chloro-5-cyanopyrazine-2-carboxamide | M. kansasii, M. avium | Active | researchgate.netnih.gov |

| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | M. kansasii, M. avium | Active | researchgate.netnih.gov |

| 3-(benzamido)pyrazine-2-carboxamides (4'-substituted) | M. tuberculosis (including MDR strains) | MIC = 1.95 to 31.25 µg/mL | researchgate.net |

Molecular Docking Studies with Mycobacterial Targets (e.g., Enoyl-ACP Reductase - InhA)

To elucidate the mechanism of action of these antimycobacterial compounds, molecular docking studies have been performed. A primary target of interest is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II). mdpi.comsemanticscholar.orgresearchgate.net Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.comsemanticscholar.org

Docking studies of 3-benzylaminopyrazine-2-carboxamide derivatives into the active site of InhA have revealed that these compounds share common binding interactions with known InhA inhibitors. mdpi.comsemanticscholar.orgresearchgate.net These interactions often involve the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net The structural features of these pyrazine derivatives, including the carboxamide group, are thought to be important for this binding. researchgate.net Other potential targets, such as decaprenylphosphoryl-β-d-ribose oxidase (DprE1) and prolyl-tRNA synthetase (ProRS), have also been investigated through in silico experiments. researchgate.netmdpi.com

Structure-Activity Relationships for Antimycobacterial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimycobacterial potency of pyrazine derivatives. nih.govnih.gov Research has shown that the pyrazine nucleus and the carboxamide group at position 2 are generally essential for activity. semanticscholar.org

Key SAR findings include:

Substitution on the pyrazine ring: The presence of a cyano group on the pyrazine core is not always necessary for potent antimycobacterial activity. researchgate.net In some cases, derivatives without the cyano group have shown equal or greater activity. researchgate.net

Substituents on the amino group: For 3-benzylaminopyrazine-2-carboxamides, the nature and position of substituents on the benzyl (B1604629) ring significantly influence activity. For example, a 4-methyl substitution on the benzyl ring resulted in a highly active compound. mdpi.comsemanticscholar.orgresearchgate.net

Lipophilicity: While lipophilicity is a factor, a clear linear relationship between lipophilicity and antimycobacterial activity has not always been observed. nih.gov

Alkyl chain length: In some series of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, the length of the alkyl chain has been shown to positively influence activity. researchgate.net

Anticancer and Antiproliferative Activity

In addition to their antimycobacterial properties, pyrazinecarboxamide derivatives have been investigated for their potential as anticancer agents. ontosight.ai

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines (e.g., HepG2, MCF-7, PC3, HCT-116, A549, HT29, SW620)

Various derivatives of pyrazinecarboxamide have been screened for their cytotoxic effects against a panel of human cancer cell lines. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, a compound with notable antimycobacterial activity, also demonstrated low cytotoxicity in the HepG2 (human liver cancer) cell line, with an IC50 value greater than or equal to 250 µM. mdpi.comsemanticscholar.orgnih.gov Other studies have evaluated related structures, such as cyanopyridine derivatives, against cell lines including HepG2, HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.govmdpi.com

The anticancer potential of related heterocyclic compounds has been demonstrated in numerous studies. For example, certain pyrazoline analogs have shown potent cytotoxic activity against the A549 (lung cancer) and HeLa (cervical cancer) cell lines. acs.org Similarly, benzofuran (B130515) derivatives have exhibited cytotoxicity against a range of cancer cells, including HepG2, A549, and SW620 (colon cancer). nih.gov

Table 2: In Vitro Cytotoxicity of Selected Pyrazine and Related Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | IC50 ≥ 250 µM | mdpi.comsemanticscholar.orgnih.gov |

| 3-Cyanopyridines | HepG2, HCT-116, MCF-7, PC3 | Promising cytotoxicity | nih.gov |

| Pyrazoline analogs (3a, 3h) | A549, HeLa | IC50 = 13.49-24.14 µM | acs.org |

| Quinoline-pyrazine carboxamides (5c, 5d) | Leukemia cell lines | High activity | bohrium.com |

| 3-Amino-pyrazine-2-carboxamide derivative (18i) | Multiple cancer cell lines with FGFR abnormalities | Potent antitumor activity | nih.govacs.org |

| Benzofuran derivative (8) | HepG2, A549, SW620 | IC50 = 3.5-10.8 µM | nih.gov |

Investigation of Molecular Targets and Pathways (e.g., PIM-1 Kinase, Survivin, EGFR/BRAF)

Research into the anticancer mechanisms of pyrazine-related compounds has identified several potential molecular targets. The ability of these compounds to interact with key proteins involved in cancer cell proliferation and survival is a primary area of investigation. researchgate.net

Identified molecular targets for related cyanopyridine and pyrazine derivatives include:

PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Certain cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase. nih.gov

Survivin: An anti-apoptotic protein that is overexpressed in many cancers. Cyanopyridine derivatives have been designed as potential survivin inhibitors. mdpi.com

EGFR and BRAF: The epidermal growth factor receptor (EGFR) and the BRAF kinase are key components of signaling pathways that drive tumor growth. nih.gov Novel hybrids incorporating cyanopyridine structures have been developed as dual inhibitors of EGFR and BRAFV600E. researchgate.netmdpi.comnih.gov

Fibroblast Growth Factor Receptors (FGFR): These receptors are crucial oncogenic drivers. 3-Amino-pyrazine-2-carboxamide derivatives have been synthesized as novel FGFR inhibitors, blocking downstream signaling pathways. nih.govacs.org

Molecular docking studies have been instrumental in understanding the binding modes of these compounds within the active sites of their target kinases, providing a rationale for their inhibitory activity and guiding further drug design. nih.govacs.orgresearchgate.netnih.gov

Mechanism-Based Studies of Apoptosis Induction

Derivatives of 3-cyanopyrazine-2-carboxamide have been identified as potent inducers of apoptosis, a form of programmed cell death crucial in the treatment of cancer. researchgate.net Studies have shown that these compounds can trigger apoptotic pathways, making them promising candidates for anticancer drug development. researchgate.net

For instance, certain cyanopyridine-containing small molecules have been recognized as Pim-1 kinase inhibitors that induce apoptosis. researchgate.net In one study, novel cyanoacrylamide derivatives demonstrated the ability to induce apoptosis in breast carcinoma cells by stimulating the production of Caspase-3, a key protein in the apoptotic process. nih.gov These compounds were also found to induce the expression of the p53 gene, a tumor suppressor, while decreasing the induction of the anti-apoptotic gene BCL2. nih.gov

The mechanism of action for some related aminopyridine-2-carboxamide compounds involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. This inhibition leads to the promotion of apoptosis through the mitochondrial pathway.

Antimicrobial and Antifungal Activity

In Vitro Efficacy against Bacterial Strains (e.g., Enterococcus faecalis, Staphylococcus aureus, Pseudomonas aeruginosa)

The antimicrobial potential of 3-cyanopyrazine-2-carboxamide and its analogs has been evaluated against a range of bacterial strains. While some derivatives have shown moderate to weak activity, others have demonstrated significant inhibitory effects.

Derivatives of 3-benzylaminopyrazine-2-carboxamide exhibited only moderate activity against Enterococcus faecalis and Staphylococcus aureus. mdpi.com Specifically, some compounds showed activity against Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µM to 125 µM, while two compounds were active against Staphylococcus aureus with a mean MIC of 31.25 µM. mdpi.com However, these results were not considered significant when compared to standard antibiotics. mdpi.com

In another study, N-substituted 3-aminopyrazine-2-carboxamides were synthesized and tested. nih.gov The benzyl derivatives in this series did not show any antibacterial activity. nih.gov However, some phenyl derivatives were active against staphylococcal strains, with one compound showing an MIC of 31.25 µM against Staphylococcus aureus. nih.gov Alkyl derivatives with longer carbon chains displayed weak antibacterial activity. nih.gov

Molecular docking studies have suggested that some cyanopyrazine-2-carboxamide derivatives may exhibit inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl), a key enzyme in fatty acid synthesis. uantwerpen.be

Table 1: In Vitro Antibacterial Activity of 3-Cyanopyrazine-2-carboxamide Derivatives

| Bacterial Strain | Derivative Type | Activity Level | MIC (µM) |

|---|---|---|---|

| Enterococcus faecalis | 3-Benzylaminopyrazine-2-carboxamides | Moderate | 62.5 - 125 mdpi.com |

| Staphylococcus aureus | 3-Benzylaminopyrazine-2-carboxamides | Moderate | 31.25 mdpi.com |

| Staphylococcus aureus | N-substituted 3-aminopyrazine-2-carboxamides (Phenyl) | Active | 31.25 nih.gov |

| Pseudomonas aeruginosa | Cyanopyrazine-2-carboxamide derivatives | Potential Inhibition (Docking Study) | N/A uantwerpen.be |

Assessment of Antifungal Properties

The antifungal activity of 3-cyanopyrazine-2-carboxamide derivatives has also been investigated. In a study of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, no activity was detected against the tested fungal strains. researchgate.net Similarly, a series of 3-benzylaminopyrazine-2-carboxamides also showed no antifungal activity. mdpi.com

However, another study on N-substituted 3-aminopyrazine-2-carboxamides found that antifungal activity was observed in all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.gov

Antiparasitic Activity

Evaluation against Kinetoplastid Parasites (e.g., Trypanosoma cruzi)

Chagas disease, caused by the kinetoplastid parasite Trypanosoma cruzi, is a significant health concern in many parts of the world. acs.orgresearchgate.net In the search for new treatments, cyanopyridine analogues have been identified as potential antichagasic agents. acs.orgresearchgate.net

A hit-to-lead campaign focusing on novel cyanopyridine analogues identified compounds with promising potency against intracellular T. cruzi amastigotes. acs.orgresearchgate.net Several of these compounds displayed good potency, with EC50 values below 1 µM, and did not show significant cytotoxicity. acs.orgnih.gov

Structure-Activity Relationship for Antiparasitic Potency

Systematic structure-activity relationship (SAR) studies have been conducted to optimize the anti-T. cruzi activity of cyanopyridine derivatives. acs.orgnih.gov These studies have revealed several key structural features that are crucial for potency.

The nitrile group on the pyridine (B92270) core was found to be essential for antiparasitic activity. acs.orgnih.gov Replacing the cyano group with a carboxamide or a tetrazole did not improve potency. acs.orgnih.gov The presence of a carbonyl group in the linker region was also determined to be critical for activity, as its removal or replacement significantly reduced potency. acs.orgnih.gov While different substitution patterns on the pyridine ring were tolerated, none surpassed the potency of the initial hit compounds. acs.orgnih.gov

Furthermore, the antiparasitic activity of this series of compounds appeared to be driven by lipophilicity. acs.orgnih.govdndi.org This observation ultimately made the progression of the series challenging due to potential issues with ADME (Absorption, Distribution, Metabolism, and Excretion) properties and promiscuity. acs.orgnih.govdndi.org

Table 2: Structure-Activity Relationship Highlights for Antiparasitic Potency

| Structural Feature | Importance for Potency |

|---|---|

| Pyridine Core | |

| 3-Cyano Group | Essential acs.orgnih.gov |

| Linker | |

| Carbonyl Group | Essential acs.orgnih.gov |

| Sulfur Atom | Favorable Hydrophobicity nih.gov |

| General | |

| Lipophilicity | Activity Driver acs.orgnih.govdndi.org |

Other Pre-clinical Biological Activities

Beyond the primary activities, 3-Cyanopyrazine-2-carboxamide and its derivatives have been explored for a range of other potential therapeutic and biological applications. These investigations have unveiled activities such as enzyme inhibition, modulation of photosynthetic processes, and anti-inflammatory effects, highlighting the versatility of the pyrazine scaffold in medicinal chemistry and agrochemistry.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Tyrosine-Protein Kinase Src)

Derivatives of cyanopyridine have been investigated as inhibitors of various enzymes, including those relevant to neurodegenerative diseases and cancer.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govscielo.br Several studies have explored cyanopyridine derivatives as potential AChE inhibitors. For instance, a series of tacrine (B349632) analogues, including those derived from ethyl [6-amino-5-cyanopyridine]-3-carboxylates, were synthesized and evaluated for their AChE inhibitory activity. nih.gov These compounds were found to be competitive and, in some cases, non-competitive inhibitors of AChE. nih.gov

In silico experiments have also suggested that certain thieno[2,3-b]pyridine-2-carboxamides, which are structurally related to 3-cyanopyrazine-2-carboxamide, could be promising candidates for further investigation as acetylcholinesterase inhibitors. acs.org

Tyrosine-Protein Kinase Src Inhibition: The proto-oncogene tyrosine-protein kinase Src (c-Src) is a non-receptor tyrosine kinase that plays a crucial role in cell growth, migration, and survival. nih.govwikipedia.org Its overactivity is linked to the progression of various cancers. wikipedia.org Consequently, c-Src is a significant target for anticancer drug development. Preliminary in silico studies have indicated that novel polyheterocyclic compounds derived from the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides may act as inhibitors of Src. acs.org Furthermore, some cyanopyridine derivatives have been designed and synthesized as potential inhibitors of other kinases involved in cancer, such as PIM-1 kinase. mdpi.com

Table 1: Enzyme Inhibition Studies of Cyanopyridine Derivatives

| Derivative Class | Target Enzyme | Findings | Reference(s) |

|---|---|---|---|

| Ethyl [6-amino-5-cyanopyridine]-3-carboxylate derivatives | Acetylcholinesterase (AChE) | Competitive and non-competitive inhibition. | nih.gov |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivatives | Acetylcholinesterase (AChE) | Identified as promising candidates through in silico studies. | acs.org |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivatives | Tyrosine-Protein Kinase Src | Identified as potential inhibitors through in silico studies. | acs.org |

| Cyanopyridine derivatives | PIM-1 Kinase | Showed inhibitory activity. | mdpi.com |

Modulation of Photosystem II Photosynthetic Electron Transport

Several pyrazine derivatives have demonstrated the ability to inhibit photosynthetic electron transport (PET) in plant chloroplasts. researchgate.net The site of action for some pyrazine-derived PET inhibitors has been identified on the donor side of photosystem II (PSII), specifically targeting the intermediate D•, a tyrosine radical. researchgate.net

Photosystem II is a critical protein complex in the thylakoid membranes of oxygenic photosynthetic organisms, responsible for water oxidation and the initial steps of converting light energy into chemical energy. nih.govnih.govrsc.org The process involves a series of electron transfer reactions. frontiersin.orgusp.br Studies on N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have shown that these compounds inhibit the electron transport chain exclusively on the donor side of PSII, between the oxygen-evolving complex and the Z•/D• intermediate. researchgate.net This specific inhibition pattern suggests a targeted interaction with components of the PSII complex.

Table 2: Modulation of Photosystem II by Pyrazine Derivatives

| Compound Class | Target | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Pyrazine derivatives | Photosynthetic Electron Transport (PET) | Inhibition of PET. | researchgate.net |

| Pyrazine-derived PET inhibitors | Intermediate D• (tyrosine radical) in Photosystem II | Site of action identified at the donor side of PSII. | researchgate.net |

| N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles | Photosystem II | Inhibition of the electron transport chain on the donor side, between the oxygen-evolving complex and the Z•/D• intermediate. | researchgate.net |

Anti-inflammatory Effects (for related derivatives)

Various derivatives containing the pyridine nucleus have been reported to possess anti-inflammatory properties. ekb.eg This has spurred investigations into the anti-inflammatory potential of cyanopyridine and related heterocyclic structures.

Compounds containing a pyridin-2-one nucleus have shown diverse pharmacological activities, including anti-inflammatory effects. researchgate.net For example, a 3-cyano-2-pyridone derivative exhibited significant anti-inflammatory efficacy, comparable to the non-steroidal anti-inflammatory drug (NSAID) nimesulide, in a paw edema model, suggesting selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net

Furthermore, pyrazine carboxamide derivatives have been noted for their potential anti-inflammatory activity. researchgate.net The synthesis of novel pyridine and thiazole-based hydrazides has also yielded compounds with promising anti-inflammatory properties, as evaluated by the denaturation of bovine serum albumin method. acs.org These findings underscore the potential of modifying the cyanopyrazine-2-carboxamide scaffold to develop new anti-inflammatory agents. researchgate.net

Table 3: Anti-inflammatory Activity of Related Derivatives

| Derivative Class | Model/Assay | Findings | Reference(s) |

|---|---|---|---|

| 3-Cyano-2-pyridone derivative | Carrageenan-induced paw edema | Exhibited anti-inflammatory activity comparable to nimesulide, suggesting COX-2 inhibition. | researchgate.net |

| Pyrazine carboxamide derivatives | Not specified | Noted for potential anti-inflammatory activity. | researchgate.net |

| Pyridine and thiazole-based hydrazides | Bovine serum albumin denaturation | Showed in vitro anti-inflammatory activity. | acs.org |

| 2-Alkoxy-3-cyanopyridine derivatives | Not specified | Investigated for various biological activities including anti-inflammatory effects. | researchgate.net |

Applications and Future Research Directions

Lead Compound and Scaffold Development in Medicinal Chemistry

The pyrazine-2-carboxamide core is a well-established pharmacophore, most famously represented by pyrazinamide (B1679903), a first-line antitubercular drug. The 3-cyano- substituted variant serves as a crucial starting point and structural motif for the development of new therapeutic agents targeting a range of diseases.

The 3-aminopyrazine-2-carboxamide (B1665363) scaffold, a close analogue, has been identified as an ATP-competitive inhibitor that mimics the interactions of the adenine core of ATP, making it a valuable template for designing enzyme inhibitors mdpi.com. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in many cancers nih.govresearchgate.net. Structure-activity relationship (SAR) studies of these derivatives have led to the identification of potent pan-FGFR inhibitors that can block the activation of FGFR and its downstream signaling pathways at the submicromolar level nih.gov.

Table 1: Examples of Biologically Active Pyrazine-2-carboxamide Derivatives

| Derivative Class | Target | Therapeutic Area | Key Finding |

|---|---|---|---|

| 3-Amino-pyrazine-2-carboxamides | FGFR1-4 | Oncology | Identification of a pan-FGFR inhibitor with potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis | Infectious Disease | Compounds showed in vitro activity against M. tuberculosis H37Rv at least equivalent to the standard, pyrazinamide. mdpi.com |

| 3-Acylaminopyrazine-2-carboxamides | Mycobacterial Prolyl-tRNA Synthetase (ProRS) | Infectious Disease | Active against multidrug-resistant strains of M. tuberculosis while being non-cytotoxic to human cells. mdpi.com |

A significant challenge in modern medicine is the emergence of drug-resistant pathogens and cancers. The 3-cyanopyrazine-2-carboxamide scaffold is actively being explored to develop next-generation therapeutics that can bypass these resistance mechanisms. In the fight against tuberculosis, the rise of pyrazinamide-resistant strains has driven the development of new analogues. By modifying the pyrazine (B50134) ring and introducing different substituents, researchers aim to create compounds with enhanced activity against resistant strains nih.govnih.gov.

Similarly, in oncology, approved FGFR inhibitors face challenges with acquired resistance due to mutations in the kinase domain. Research into pyrrolopyrazine carboxamide derivatives has led to the discovery of compounds that potently inhibit FGFR2 and FGFR3, even in the presence of common resistance mutations in the gatekeeper, molecular brake, and activation loop regions.

Complex diseases like cancer often involve multiple signaling pathways. This has led to the development of dual-targeting or multi-target agents that can inhibit two or more key biological targets simultaneously, potentially leading to improved efficacy and a lower likelihood of resistance. While not pyrazine-based, the closely related 3-cyanopyridone scaffold has been successfully incorporated into hybrid molecules designed as dual inhibitors.

For example, novel hybrids combining 3-cyanopyridone and pyrazoline moieties have been developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key proteins in cancer signaling. Other research has focused on creating dual vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) inhibitors using a cyanopyridone core. These successful strategies with the cyanopyridine scaffold provide a strong rationale for applying similar hybridization approaches to the 3-cyanopyrazine-2-carboxamide framework to create novel multi-target agents.

Use as Chemical Probes for Biological Pathway Elucidation

While the 3-cyanopyrazine-2-carboxamide scaffold is extensively used in developing therapeutic leads, its application as a chemical probe for studying biological pathways is a less explored but promising area. Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to investigate the target's function in cells or organisms. Given that derivatives of this scaffold have been shown to inhibit specific enzymes like FGFR and mycobacterial Prolyl-tRNA Synthetase, they hold potential for being adapted into selective chemical probes mdpi.comnih.gov. Such probes could be used to elucidate the roles of these enzymes in various physiological and pathological processes.

Potential in Materials Science Research

Beyond its biomedical applications, the pyrazine nucleus and its derivatives are gaining attention in materials science, particularly for their optical properties. Organic compounds with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and image processing.

Derivatives of cyanopyrazine-2-carboxamide have been investigated for their potential as NLO materials. Theoretical and computational studies on compounds such as 5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide and 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide have been conducted to analyze their NLO activity.

The first-order hyperpolarizability (β), a measure of NLO activity, was calculated for these compounds and found to be significantly higher than that of urea, a standard NLO reference material. This indicates their potential for use in organic electronic materials. Research has shown that creating donor-acceptor (D-A) type structures within the molecule and increasing the push-pull electron abilities of substituent groups can significantly enhance the NLO response of pyrazine derivatives.

Table 2: Calculated NLO Properties of Cyanopyrazine-2-Carboxamide Derivatives

| Compound | Polarizability (α) (x 10-23 esu) | First-Order Hyperpolarizability (β) (x 10-30 esu) | Comparison to Urea (β) |

|---|---|---|---|

| 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide (CMBAPC) | 6.6472 | 5.9414 | 15.93 times greater |

| 5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide (CMOBAPC) | 7.3960 | 5.9675 | 16.01 times greater |

Advancements in Synthetic Methodologies and Derivatization Strategies

The broad applicability of 3-cyanopyrazine-2-carboxamide and its derivatives has spurred the development of diverse and efficient synthetic methods. A common starting material for many derivatives is 3-chloropyrazine-2-carbonitrile (B110518). The target carboxamide can be synthesized through a controlled partial hydrolysis of the nitrile group mdpi.com.

Key synthetic strategies for derivatization include:

Aminodehalogenation : A versatile method where the chlorine atom on a precursor like 3-chloropyrazine-2-carboxamide (B1267238) is substituted by various amines (e.g., substituted benzylamines) to yield a library of N-substituted derivatives. This reaction can be performed using conventional heating or, more efficiently, through microwave-assisted synthesis, which often results in higher yields and shorter reaction times mdpi.com.

Amide Coupling : Starting from 3-aminopyrazine-2-carboxylic acid, the corresponding carboxamides can be formed. One effective method involves using a coupling agent like 1,1′-carbonyldiimidazole (CDI), which activates the carboxylic acid to facilitate amide bond formation with an amine under microwave irradiation nih.gov.

Acylation : For the synthesis of 3-acylaminopyrazine-2-carboxamides, the amino group of a precursor like methyl 3-aminopyrazine-2-carboxylate can be acylated using various benzoyl chlorides or alkanoyl chlorides mdpi.com. Direct acylation of the corresponding carboxamide is often unsuccessful due to the low nucleophilicity of the amino group mdpi.com.